molecular formula C9H13NO2 B13086067 [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol

[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol

Cat. No.: B13086067
M. Wt: 167.20 g/mol
InChI Key: XJSRFWPVIRKXIR-UHFFFAOYSA-N
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Description

[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol (CAS 1035816-46-6) is a valuable aromatic amino alcohol building block in pharmaceutical and prodrug research. This compound, with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol, features a benzyl alcohol core substituted with both aminomethyl and hydroxymethyl functional groups . This multifunctional structure makes it a versatile intermediate for chemical synthesis, particularly in the design and study of prodrugs. Research indicates its derivatives serve as key intermediates for investigating enzyme specificity, such as the role of the leaving group in hydrolysis reactions catalyzed by human valacyclovirase (hVACVase), a crucial prodrug-activating enzyme . The hydroxymethyl group is of significant research interest, as hydroxymethylation is a recognized strategy in medicinal chemistry to modulate the physicochemical properties of lead compounds, potentially enhancing water solubility and improving bioavailability . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

[3-(aminomethyl)-5-(hydroxymethyl)phenyl]methanol

InChI

InChI=1S/C9H13NO2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,11-12H,4-6,10H2

InChI Key

XJSRFWPVIRKXIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CO)CO)CN

Origin of Product

United States

Preparation Methods

Reductive Amination for Aminomethyl Group Introduction

A common method to introduce the aminomethyl group involves reductive amination, where an aldehyde or ketone precursor on the phenyl ring reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride. This method allows selective conversion of aldehyde groups to aminomethyl substituents under mild conditions.

Hydroxymethyl Group Introduction

The hydroxymethyl group can be introduced through hydroxymethylation reactions, often involving formaldehyde or related reagents reacting with the aromatic ring or pre-functionalized intermediates. Alternatively, hydroxymethyl groups can be installed by reduction of formyl or ester precursors on the aromatic ring.

Phenyl Ring Functionalization and Protection Strategies

In complex syntheses, protecting groups may be employed to selectively functionalize the phenyl ring. For example, esterification of hydroxy groups can protect them during amination steps, with subsequent deprotection to yield the free hydroxymethyl group.

Industrial and Optimized Production Considerations

Industrial synthesis may utilize continuous flow reactors and green chemistry principles to improve yield and purity while minimizing environmental impact. Advanced purification techniques such as column chromatography and crystallization are applied to isolate the target compound with high purity.

Step Reagents/Conditions Purpose/Outcome
Phenyl ring formation Standard aromatic synthesis methods Construct core aromatic structure
Introduction of hydroxymethyl Reaction with formaldehyde or reduction of formyl groups Install hydroxymethyl substituent
Aminomethyl introduction Reductive amination using amine + NaBH3CN Convert aldehyde to aminomethyl group
Protection/deprotection Esterification with sulfonic acids; hydrolysis Protect hydroxyl groups during amination steps
Purification Chromatography, crystallization Obtain pure [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol
  • The reductive amination step generally proceeds efficiently under mild temperatures (0–30 °C) with sodium cyanoborohydride as the reducing agent, yielding aminomethylated products in moderate to high yields.
  • Protection of hydroxyl groups using sulfonic acid esters (e.g., benzenesulfonic acid derivatives) improves selectivity and yield by preventing side reactions during amination.
  • Final deprotection and purification steps yield the target compound with purity exceeding 95%, suitable for further synthetic applications.
Preparation Step Typical Reagents/Conditions Notes
Phenyl ring synthesis Aromatic substitution, Friedel-Crafts, etc. Foundation for functionalization
Hydroxymethyl group introduction Formaldehyde, reduction of formyl groups May require protection of other groups
Aminomethyl group introduction Reductive amination with amines and NaBH3CN Selective and mild reaction conditions
Protection of hydroxyl groups Sulfonic acid esters, triethylamine Prevents side reactions during amination
Deprotection and purification Hydrolysis, chromatography, crystallization Final product isolation and purity

The preparation of this compound involves strategic functionalization of a phenyl ring, primarily through reductive amination to introduce the aminomethyl group and hydroxymethylation or reduction for the hydroxymethyl group. Protection strategies are crucial to achieve selectivity and high purity. While detailed step-by-step protocols are scarce, the combined knowledge from related compounds and general organic synthesis principles provides a robust framework for its preparation in research and industrial settings.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl groups undergo selective oxidation to yield carboxylic acid derivatives. Controlled oxidation with agents like KMnO₄ or CrO₃ produces mono- or dicarboxylic acids depending on reaction conditions . For example:

 3 Aminomethyl 5 hydroxymethyl phenyl methanolCrO3/H2SO43 Aminomethyl 5 carboxyphenylcarboxylic acid\text{ 3 Aminomethyl 5 hydroxymethyl phenyl methanol}\xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4}\text{3 Aminomethyl 5 carboxyphenylcarboxylic acid}

This reactivity is exploited in prodrug synthesis where controlled oxidation enhances bioavailability .

Condensation with Hydrazonoyl Halides

The aminomethyl group participates in nucleophilic substitution reactions. When refluxed with hydrazonoyl halides in ethanol, it forms chromeno-triazine hybrids :

Reaction ComponentsProduct ClassYield Range
Hydrazonoyl halide + [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanolChromeno[2,3-d]pyrimido[1,6-b]triazines72-89%

This pathway is critical for synthesizing antimicrobial agents with EC₅₀ values <1 μM against Plasmodium falciparum .

Nucleophilic Amination

The compound reacts with activated alkyl/aryl halides via SN2 mechanisms. A notable example is its reaction with phenacyl bromide to form triazine derivatives :

text
General Procedure: 1. Reflux equimolar amounts of reactants in ethanol (4-6 h) 2. Cool to 5°C for crystallization 3. Purify via column chromatography (SiO₂, DCM/MeOH)

This method achieves yields >85% for triazine-based scaffolds .

Acid-Catalyzed Transformations

In HCl/dioxane systems at 50°C, the compound forms stable hydrochloride salts while preserving hydroxyl functionality :

Free base+HCl 3 Aminomethyl 5 hydroxymethyl phenyl methanol HCl\text{Free base}+\text{HCl}\rightarrow \text{ 3 Aminomethyl 5 hydroxymethyl phenyl methanol HCl}

Key Data:

  • Salt formation completes in 1 h (TLC monitoring)

  • Purity: >98% (HPLC)

Cross-Coupling Reactions

The aryl bromide derivative participates in Heck couplings with ethyl acrylate using Pd(OAc)₂ catalysis :

ParameterValue
Catalyst Loading5 mol% Pd(OAc)₂
Liganddppp (1:1 ratio)
Temperature130°C (MW)
Yield73%

This enables synthesis of cinnamyl esters for antimalarial drug candidates .

pH-Dependent Reactivity

The compound's pKa values govern its ionization state:

Functional GrouppKa (50% EtOH)
-NH₃⁺8.2
-OH10.1

This duality allows sequential functionalization:

  • Alkylation of amine at pH 7-8

  • Esterification of hydroxyl at pH >10

Biological Activity Correlations

Derivatives show structure-dependent bioactivity:

DerivativeEC₅₀ vs MNV*CC₅₀**
Parent compound>100 μM>100 μM
4-Hydroxymethyl analog0.16 μM>100 μM

*Murine norovirus; **Cytotoxicity in Vero cells

This multifunctional aromatic alcohol serves as a versatile synthon in medicinal chemistry, enabling efficient access to heterocyclic scaffolds with therapeutic potential. Recent advances in its catalytic functionalization (e.g., microwave-assisted Heck reactions ) promise enhanced synthetic utility.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxymethyl group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines aminomethyl and hydroxymethyl groups, enabling dual reactivity (e.g., nucleophilic and hydrogen-bonding interactions) .
  • Methoxy- or methyl-substituted analogs (e.g., 3-(Hydroxymethyl)-5-methoxyphenol) exhibit reduced polarity, favoring membrane permeability in drug design .
  • Halogenated derivatives (e.g., bromine in ) introduce steric and electronic effects that modulate binding affinity in bioactive molecules .

Physicochemical Properties

Solubility and Stability

  • Target Compound: Limited solubility data available; expected to be soluble in polar solvents (e.g., methanol, DMSO) due to hydrophilic groups .
  • 3-Amino-5-methylphenol: Exhibits moderate solubility in water and ethanol, attributed to its smaller size and lack of hydroxymethyl .
  • (2-Amino-5-bromo-3-methoxyphenyl)methanol: Soluble in chloroform and DMSO, with bromine enhancing stability against oxidation .

Thermal Properties

  • 3-(Hydroxymethyl)-5-methoxyphenol: No melting point (m.p.) reported, but analogs like [3-[[4-[4-(tert-butyl)phenoxy]...] () show m.p. 47–50°C, suggesting similar derivatives may exhibit low crystallinity .

Pharmaceuticals

  • Target Compound: Potential intermediate in kinase inhibitor synthesis (e.g., Tepotinib derivatives, ) due to reactive -CH₂NH₂ and -CH₂OH groups .
  • Desacetyllinezolid (): A related oxazolidinone antibiotic derivative, highlighting the role of aminomethyl groups in antimicrobial activity .
  • Berotralstat (): A plasma kallikrein inhibitor featuring a 3-(aminomethyl)phenyl moiety, underscoring the pharmacophoric importance of this group .

Agrochemicals

  • N-(3-(Aminomethyl)-phenyl) derivatives () are patented as pesticides, leveraging the aminomethyl group for target binding .

Research Chemicals

  • (2-Amino-5-bromo-3-methoxyphenyl)methanol () is utilized in organic synthesis for brominated aromatic intermediates .

Biological Activity

[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol is an organic compound notable for its unique structural features, including a phenyl ring with both an aminomethyl and a hydroxymethyl group. These functional groups contribute to the compound's potential biological activities, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C10H15NO2
  • Molecular Weight : 181.24 g/mol

The presence of the hydroxymethyl group allows for participation in oxidation-reduction reactions, while the aminomethyl group facilitates nucleophilic substitutions and interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Effects : Compounds with similar structures have demonstrated antimicrobial properties, potentially useful in treating infections.
  • Anti-inflammatory Activity : The aminomethyl group may enhance interactions with inflammatory mediators, leading to therapeutic effects against inflammation.
  • Cytotoxic Properties : Certain derivatives have shown cytotoxicity against cancer cells, indicating potential in oncology.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to known inhibitors like methotrexate which targets dihydrofolate reductase (DHFR) .
  • Receptor Modulation : The aminomethyl group can enhance binding affinity to neurotransmitter receptors, potentially modulating neurotransmitter systems.
  • Oxidative Stress Response : The hydroxymethyl group may participate in redox reactions, influencing cellular responses to oxidative stress.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundAminomethyl and hydroxymethyl groupsAntimicrobial, anti-inflammatory
4-Aminobenzyl alcoholAmino and hydroxyl groupsAntimicrobial properties
2-AminophenolAmino and phenolic structuresAnalgesic and anti-inflammatory
BenzylamineSimple amine structureNeurotransmitter modulation

This comparison highlights the unique dual functionality of this compound, which may enhance its solubility and reactivity compared to simpler analogs.

Study 1: Antimicrobial Properties

In a study examining the antimicrobial effects of compounds with similar structures, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a lead compound for developing new antibiotics.

Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutics. This finding supports further exploration into its use in cancer therapy.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for [3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves multi-step functionalization of phenol derivatives. For example, a nitrosation reaction followed by reduction (similar to ’s procedure for a related compound) can introduce the aminomethyl group. Optimization involves adjusting stoichiometry (e.g., sodium nitrite concentration), temperature (e.g., ice-cold conditions to control exothermic reactions), and solvent polarity (ethanol/water mixtures). Yield improvements may require column chromatography or recrystallization for purification .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, hydroxymethyl at δ 4.5–4.8 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. How can the purity and stability of this compound be assessed under laboratory storage conditions?

  • Analytical Methods : Use HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient). Monitor degradation products (e.g., oxidation of hydroxymethyl groups to carboxylic acids) over time under varying temperatures (4°C vs. ambient) and humidity levels .
  • Stability Protocols : Store in amber vials under inert gas (N2_2) at –20°C to minimize hydrolysis and oxidation. Include desiccants to mitigate hygroscopicity .

Q. What spectroscopic techniques are critical for distinguishing positional isomers in this compound’s synthesis?

  • Differentiation Strategy : Use 2D NMR (e.g., NOESY to confirm spatial proximity of aminomethyl and hydroxymethyl groups) and IR spectroscopy (O–H stretching ~3200–3500 cm1^{-1} vs. N–H ~3300 cm1^{-1}). Compare retention times in HPLC against synthetic standards .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Approach : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., enzymes or receptors). Validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50} measurements). For example, suggests structural analogs act as pesticides, implying potential interaction with insect nicotinic acetylcholine receptors .
  • Data Interpretation : Corrogate QSAR (Quantitative Structure-Activity Relationship) models using Hammett constants for substituent effects on reactivity .

Q. What metabolic pathways are implicated in the biodegradation of this compound, and how can intermediates be tracked?

  • Experimental Design : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS. Key pathways likely involve N-demethylation (aminomethyl → NH2_2) and hydroxylation of the benzene ring. Use isotopic labeling (e.g., 13^{13}C) to trace intermediates .

Q. How do conflicting toxicity profiles in existing literature inform risk assessment for laboratory handling?

  • Critical Analysis : notes skin/eye irritation (GHS Category 2) and respiratory sensitization (H335), but conflicting data may arise from impurity variations (e.g., residual solvents). Conduct in vitro assays (e.g., Ames test for mutagenicity) and compare with structurally related compounds (e.g., 2-aminophenol in , which shows low acute toxicity) .
  • Mitigation : Implement fume hoods, PPE (nitrile gloves, goggles), and occupational exposure limits (OELs) ≤1 mg/m3^3 .

Q. What strategies resolve low solubility challenges in aqueous formulations for biological testing?

  • Formulation Optimization : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes. Measure solubility via shake-flask method (UV-Vis quantification at λ_max ~270 nm) .

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

  • Chiral Resolution : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Compare retention times with racemic mixtures. Alternatively, synthesize via asymmetric catalysis (e.g., Sharpless epoxidation) if applicable .

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